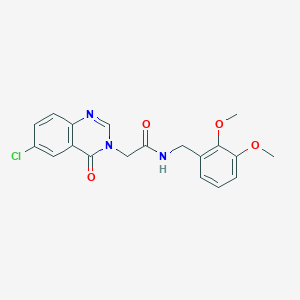![molecular formula C16H11ClF3N3OS3 B12503200 5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ADAMTS-5 inhibitor is a compound designed to inhibit the activity of ADAMTS-5, a member of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) family. ADAMTS-5 is primarily involved in the degradation of aggrecan, a major component of the cartilage extracellular matrix. This enzyme plays a significant role in the pathogenesis of osteoarthritis by breaking down cartilage, leading to joint pain and dysfunction . Inhibiting ADAMTS-5 has shown potential in preventing cartilage degradation and is being explored as a therapeutic strategy for osteoarthritis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ADAMTS-5 inhibitors involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of hydantoin derivatives, which are optimized for high potency and selectivity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ADAMTS-5 inhibitors follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions
ADAMTS-5 inhibitors undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions are typically the desired ADAMTS-5 inhibitors with high selectivity and potency. By-products are minimized through careful optimization of reaction conditions and purification techniques .
科学的研究の応用
ADAMTS-5 inhibitors have a wide range of scientific research applications, including:
Biology: Investigated for their role in modulating extracellular matrix degradation and tissue remodeling.
Medicine: Explored as potential therapeutic agents for treating osteoarthritis and other diseases involving cartilage degradation
Industry: Used in the development of new drugs and therapeutic strategies targeting metalloproteinases.
作用機序
ADAMTS-5 inhibitors exert their effects by binding to the active site of the ADAMTS-5 enzyme, preventing it from cleaving aggrecan in the cartilage extracellular matrix. This inhibition reduces cartilage degradation and helps maintain joint function . The molecular targets involved include the metalloproteinase domain of ADAMTS-5 and specific binding sites critical for its enzymatic activity .
類似化合物との比較
Similar Compounds
Similar compounds to ADAMTS-5 inhibitors include:
ADAMTS-4 inhibitors: Target another member of the ADAMTS family involved in cartilage degradation.
MMP inhibitors: Target matrix metalloproteinases, which also play a role in extracellular matrix degradation.
Uniqueness
ADAMTS-5 inhibitors are unique in their high selectivity and potency for ADAMTS-5 compared to other metalloproteinases. This selectivity reduces off-target effects and enhances their therapeutic potential for treating osteoarthritis .
特性
IUPAC Name |
5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
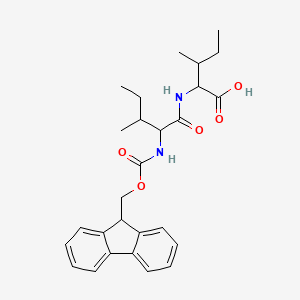
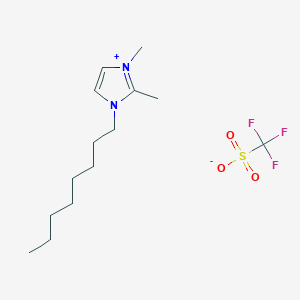
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12503131.png)
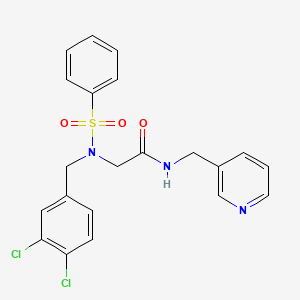
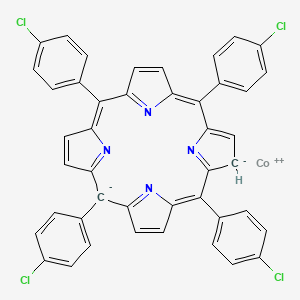
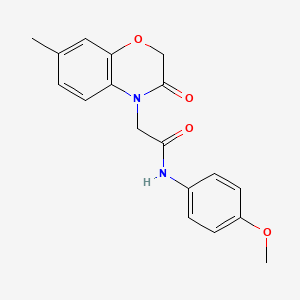
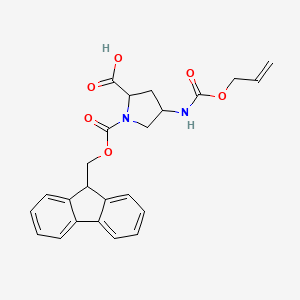
![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12503162.png)
![[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)
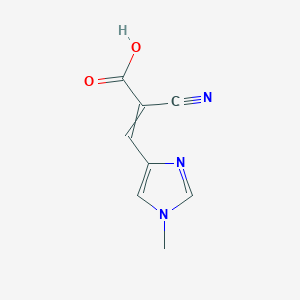
![2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide](/img/structure/B12503182.png)
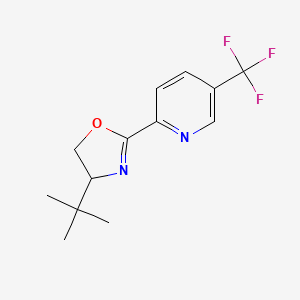
![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)
